molecular formula C10H8BrFO3 B15327803 Methyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate

Methyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate

Cat. No.: B15327803
M. Wt: 275.07 g/mol
InChI Key: FCHAQUKKQRTJEV-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate is an organic compound with a complex structure that includes bromine and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-bromo-4-fluorophenyl)-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents are common reducing agents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be used for oxidation reactions.

Major Products

    Substitution: Products include various substituted phenyl esters.

    Reduction: The primary product is the corresponding alcohol.

    Oxidation: Major products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Methyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-bromo-4-chlorophenyl)-3-oxopropanoate
  • Methyl 3-(2-bromo-4-methylphenyl)-3-oxopropanoate
  • Methyl 3-(2-bromo-4-nitrophenyl)-3-oxopropanoate

Uniqueness

Methyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions. The combination of these halogens can enhance the compound’s stability and specificity in various applications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H8BrFO3

Molecular Weight

275.07 g/mol

IUPAC Name

methyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate

InChI

InChI=1S/C10H8BrFO3/c1-15-10(14)5-9(13)7-3-2-6(12)4-8(7)11/h2-4H,5H2,1H3

InChI Key

FCHAQUKKQRTJEV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=C(C=C(C=C1)F)Br

Origin of Product

United States

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